Nurr1 agonist 5, also known as compound 5o, is a synthetic compound that acts as an agonist for the nuclear receptor-related 1 (Nurr1), a transcription factor implicated in neuroprotection and neuronal differentiation. Nurr1 has emerged as a therapeutic target in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease due to its role in the development and maintenance of dopaminergic neurons. The design of Nurr1 agonists is crucial for pharmacological validation and potential therapeutic applications.
Nurr1 agonist 5 was developed through structure-guided design techniques aimed at enhancing the potency and selectivity of existing Nurr1 modulators. The compound is classified under synthetic organic compounds that modulate nuclear receptor activity, specifically targeting the ligand-binding domain of Nurr1. Its chemical structure is derived from natural ligands, with modifications that improve its binding affinity and efficacy in biological systems .
The synthesis of Nurr1 agonist 5 involves several key steps:
The molecular structure of Nurr1 agonist 5 features a core indole ring substituted at various positions to enhance its interaction with the Nurr1 receptor. The compound has a binding affinity characterized by a dissociation constant (Kd) of approximately 0.5 μM and an effective concentration (EC50) of about 3 μM, indicating significant potency in activating Nurr1-mediated signaling pathways .
Key structural features include:
The primary chemical reactions involved in synthesizing Nurr1 agonist 5 include:
These reactions underscore the importance of careful design and execution in developing effective Nurr1 agonists.
Nurr1 agonist 5 activates Nurr1 by binding to its ligand-binding domain, promoting conformational changes that enhance its transcriptional activity. This activation leads to increased expression of genes associated with dopaminergic neuron function, such as tyrosine hydroxylase, which is critical for dopamine synthesis .
The mechanism can be summarized as follows:
Nurr1 agonist 5 displays several notable physical and chemical properties:
These properties are crucial for its use in biological assays and potential therapeutic applications .
Nurr1 agonist 5 has significant potential applications in scientific research, particularly in:
Nurr1 agonist 5 (5-chloroindole-6-carboxamide derivative) binds to a non-canonical pocket within the Nurr1 ligand-binding domain (LBD), distinct from classical nuclear receptor ligand-binding sites. This pocket is situated near helix 12 (H12), a region critical for Nurr1’s constitutive activity and cofactor recruitment. Key residues forming the binding epitope include Cys566, Arg563, His516, and Arg515, which facilitate ligand anchoring through:
Crystallographic studies reveal that this pocket is partially solvent-exposed, allowing accommodation of extended substituents on the carboxamide group. The binding stabilizes H12 in an active conformation, enhancing transcriptional activity [5] [7].
Table 1: Key Residues in Nurr1 LBD Interacting with Nurr1 Agonist 5
| Residue | Interaction Type | Functional Role |
|---|---|---|
| Cys566 | Covalent adduct (optional) | Anchors reactive ligands; stabilizes binding |
| Arg563 | Cation-π | Binds indole ring |
| His516 | Halogen bond | Engages 5-chloro substituent |
| Arg515 | Cation-π | Stabilizes aromatic systems |
Scaffold optimization of Nurr1 agonist 5 leveraged quantum mechanical/molecular mechanical (QM/MM) modeling and virtual screening of indole derivatives. Strategies included:
Halogen scan data indicated binding affinity trends: 5-bromoindole (Kd = 5 μM) > 5-chloroindole (Kd = 15 μM) >> 5-fluoroindole (no binding). Substituents at the 6-position (e.g., carboxamide) were introduced to exploit solvent-accessible regions, improving affinity 100-fold (Kd = 0.08–0.12 μM) [5].
Table 2: Impact of Indole Substituents on Nurr1 Binding and Activity
| Compound | Substituents | Kd (μM) | Nurr1 Activation (Fold) |
|---|---|---|---|
| DHI | 5,6-diOH | Not measurable* | 2.5 (unstable) |
| 5-Chloroindole | 5-Cl | 15 | 1.8 |
| 5-Bromoindole | 5-Br | 5 | 2.2 |
| Nurr1 agonist 5 | 5-Cl, 6-carboxamide | 0.1 | 3.0 |
*DHI’s instability precludes reliable Kd measurement [3] [5].
Nurr1 agonist 5 shares binding epitopes with endogenous ligand DHI but exhibits superior stability and tunability:
Mutagenesis studies confirm that Arg563Ala mutation abolishes binding of 5-bromoindole, underscoring the centrality of cation-π interactions for both ligands [3].
Cys566 is a nucleophilic hotspot enabling covalent regulation of Nurr1 by endogenous and synthetic ligands:
The carboxamide group of Nurr1 agonist 5 minimizes reliance on covalent binding by:
Table 3: Impact of Cys566 Mutagenesis on Ligand Efficacy
| Ligand | Binding Mode | Activation (Fold) in WT Nurr1 | Activation (Fold) in Cys566Ala |
|---|---|---|---|
| DHI | Covalent | 2.5 | 0.8 (loss) |
| 5-Chloroindole | Non-covalent | 1.8 | 1.6 |
| Nurr1 agonist 5 | Predominantly non-covalent | 3.0 | 2.4 |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1